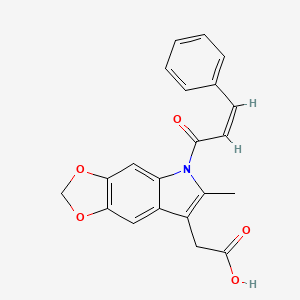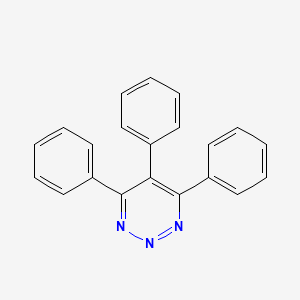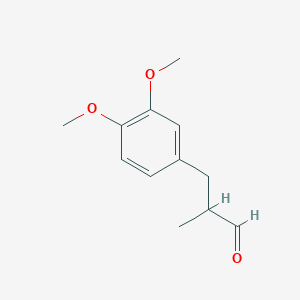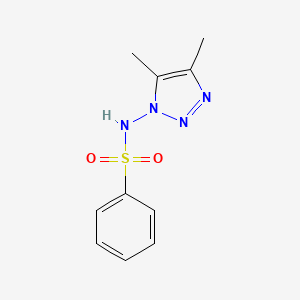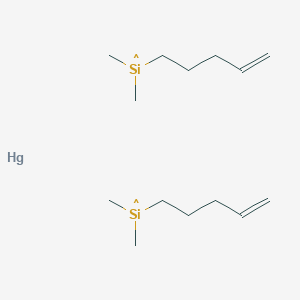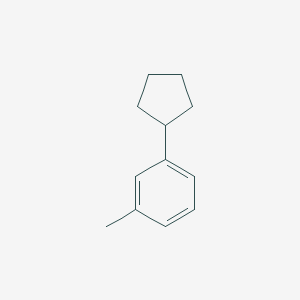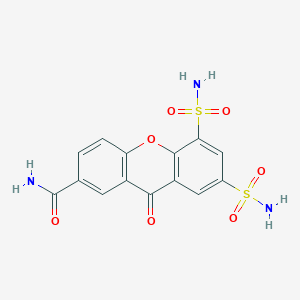
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include xanthene derivatives, which undergo sulfonation and subsequent amide formation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms . This activation can lead to the expression of antioxidant proteins that protect against oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: A structurally related compound with similar chemical properties.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Another xanthene derivative with distinct functional groups.
Uniqueness
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide stands out due to its dual sulfonamide groups, which confer unique chemical reactivity and potential biological activity. This structural feature differentiates it from other xanthene derivatives and expands its range of applications in various fields.
Eigenschaften
CAS-Nummer |
50541-90-7 |
|---|---|
Molekularformel |
C14H11N3O7S2 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
9-oxo-5,7-disulfamoylxanthene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O7S2/c15-14(19)6-1-2-10-8(3-6)12(18)9-4-7(25(16,20)21)5-11(13(9)24-10)26(17,22)23/h1-5H,(H2,15,19)(H2,16,20,21)(H2,17,22,23) |
InChI-Schlüssel |
IDVLCOBONFHGRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C3=C(O2)C(=CC(=C3)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


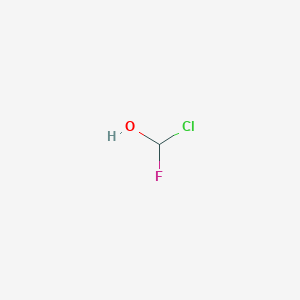
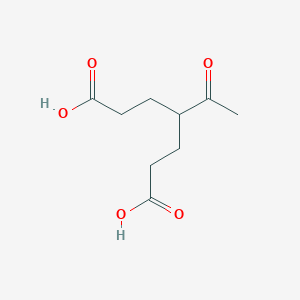
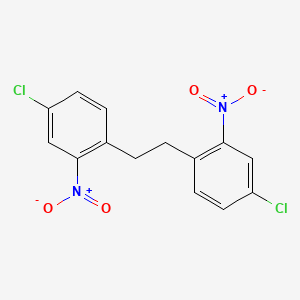
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
